molecular formula C11H13NO B1528474 2-Ethoxy-2-(4-methylphenyl)acetonitrile CAS No. 33224-83-8

2-Ethoxy-2-(4-methylphenyl)acetonitrile

Cat. No. B1528474
CAS RN: 33224-83-8
M. Wt: 175.23 g/mol
InChI Key: FZBNYJJMJBXXCK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Ethoxy-2-(4-methylphenyl)acetonitrile” is C11H13NO . The InChI code is 1S/C11H13NO/c1-3-13-11(8-12)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Ethoxy-2-(4-methylphenyl)acetonitrile” is 175.23 . It is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Hematological Effects of Ethoxy Compounds

A study on the haematological effects of silk screening workers exposed to 2-ethoxy ethyl acetate, a solvent with broad industrial applications, revealed significant hematological toxicity in high-exposure female workers, suggesting potential occupational hazards and the need for careful monitoring of exposure levels in similar environments (Loh et al., 2003).

Endocrine Disruption by Nonylphenols

Research on 4-Nonylphenols, products of biodegradation of nonylphenol ethoxylates, highlighted their presence in food and their potential as endocrine disruptors, raising concerns about long-term dietary exposure to such compounds (Guenther et al., 2002). This underscores the importance of monitoring and understanding the effects of chemical compounds that may have structural similarities or share functional groups with 2-Ethoxy-2-(4-methylphenyl)acetonitrile.

Toxicity and Exposure Analysis

Studies on the toxicity of specific ethoxy compounds, like acetonitrile and its metabolization to cyanide, provide critical insights into the delayed toxicity and the need for careful handling and monitoring of exposure to such chemicals. For example, delayed cyanide poisoning following acetonitrile ingestion highlights the potential risks associated with exposure to chemicals that metabolize into toxic compounds (Mueller & Borland, 1997).

Occupational Health Applications

The practical application of urinary 2-ethoxyacetic acid to assess exposure to 2-ethoxyethyl acetate during silk-screening operations demonstrates the importance of biomonitoring in occupational health. It aids in exposure risk assessment and the development of safety measures to protect workers from potential health hazards (Lowry et al., 1993).

Safety and Hazards

“2-Ethoxy-2-(4-methylphenyl)acetonitrile” is classified under GHS07. It has hazard statements H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-ethoxy-2-(4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-13-11(8-12)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBNYJJMJBXXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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